N-(4-methoxyphenyl)guanidine nitrate

Description

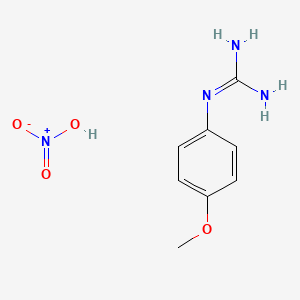

N-(4-Methoxyphenyl)guanidine nitrate is a guanidine derivative featuring a methoxy-substituted phenyl group attached to the guanidine core, with a nitrate counterion. Guanidine compounds are characterized by their strong basicity and diverse applications, ranging from pharmaceuticals to industrial uses. The methoxy group in this compound likely influences its electronic properties, solubility, and reactivity compared to other guanidine derivatives.

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCVXPUUCPPIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)guanidine nitrate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide in the presence of a suitable catalyst to form N-(4-methoxyphenyl)guanidine. This intermediate is then treated with nitric acid to yield the nitrate salt .

Industrial Production Methods

Industrial production of guanidine nitrates typically involves the reaction of dicyandiamide with ammonium nitrate under controlled conditions. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrate group to other functional groups.

Substitution: The methoxy group on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)guanidine nitrate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. The methoxy group can enhance the compound’s binding affinity to certain receptors, while the nitrate group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related guanidine derivatives and their distinguishing features:

Structural Insights :

- Methoxy vs. In contrast, the nitro group in 1-(4-nitrophenyl)guanidine nitrate is electron-withdrawing, enhancing oxidative reactivity .

- Counterion Effects: Nitrate counterions (as in this compound) contribute to oxidative properties, while bromide (e.g., in N,N-diphenylguanidine monohydrobromide) may improve crystallinity .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)guanidine nitrate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions. For example, guanidine nitrate can react with 4-methoxyaniline derivatives under reflux in ethanol with a base catalyst like lithium hydroxide . Key factors include:

- Catalyst selection : Alkali metal hydroxides (e.g., LiOH) improve reaction efficiency by deprotonating intermediates.

- Solvent choice : Polar solvents (ethanol, acetonitrile) enhance solubility and reaction homogeneity .

- Temperature control : Reflux conditions (~78°C for ethanol) prevent side reactions like premature decomposition. Yield optimization requires monitoring pH and avoiding excess nitrate, which can lead to oxidative side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic proton signals to verify substitution patterns .

- FT-IR : Key peaks include N-H stretches (~3200 cm⁻¹) and nitrate vibrations (~1380 cm⁻¹) .

- X-ray crystallography : Resolves bond-length deviations (e.g., non-classical C–H···O hydrogen bonds in the crystal lattice) .

Q. What safety protocols are critical when handling this compound?

- Respiratory protection : Use NIOSH-approved respirators due to dust formation risks (oxidizing solid, Category 3) .

- Thermal stability : Avoid temperatures >200°C to prevent explosive decomposition .

- Storage : Keep in airtight containers away from reducing agents and ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the thermal decomposition pathways of this compound?

Density functional theory (DFT) calculations can identify decomposition intermediates. Key steps include:

- Nitrate dissociation : The HNO₃ moiety detaches first (activation energy ~130–158 kJ/mol, similar to guanidine nitrate ).

- Methoxyphenyl stability : Electron-donating methoxy groups delay aryl ring degradation compared to nitro derivatives . Experimental validation via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) is essential to confirm computational predictions .

Q. What methodologies resolve contradictions in spectral data for structurally similar guanidine derivatives?

Discrepancies in NMR or IR data often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts between guanidine and imino forms .

- Crystallographic deviations : Compare single-crystal X-ray data with powder diffraction to identify polymorphic variations .

- Solvent effects : Solvate-free crystals (e.g., recrystallized from acetonitrile) minimize solvent-induced peak broadening .

Q. How do catalytic additives like basic copper nitrate (BCN) alter the combustion profile of this compound?

In gas-generant mixtures (e.g., automotive airbags), BCN lowers decomposition onset temperatures by:

- Redox mediation : Cu²⁺ facilitates electron transfer, accelerating nitrate reduction to N₂ and H₂O .

- Char suppression : BCN promotes complete combustion, reducing residual carbonaceous byproducts. Isothermal calorimetry and evolved gas analysis (EGA) quantify heat release and gas composition (e.g., NOₓ emissions) .

Q. What strategies mitigate carcinogenic risks associated with long-term exposure to this compound?

- Substitutional analogs : Replace the methoxy group with less toxic substituents (e.g., hydroxy) while maintaining reactivity .

- Encapsulation : Use biodegradable polymers (e.g., PLGA) to minimize airborne particulate release during synthesis .

- In vitro assays : Prioritize Ames tests and micronucleus assays to screen mutagenicity before in vivo studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.